A Technical Guide to 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS 1564561-01-8): Properties, Synthesis, and Applications in Modern Drug Discovery
A Technical Guide to 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS 1564561-01-8): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction and Strategic Overview
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is a specialized organic molecule that has emerged as a significant building block in the field of medicinal chemistry. Its structure is a deliberate amalgamation of three key chemical motifs: a reactive aniline ring, a strategically placed bromine atom, and a flexible hydrophilic polyethylene glycol (PEG)-like side chain. The aniline group provides a nucleophilic handle essential for amide bond formation and other coupling reactions. The bromine atom offers a versatile site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling complex molecular scaffolding.
Perhaps most importantly, the di-ethylene glycol monomethyl ether chain imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetic profiles—critical attributes for drug candidates. This combination of features makes the compound particularly valuable as a precursor for advanced chemical tools, most notably as a component of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker unit that bridges an E3 ligase-binding element and a target protein ligand. This guide provides an in-depth analysis of its properties, a plausible synthetic route with mechanistic rationale, and a discussion of its applications for researchers in drug development.
Physicochemical and Structural Properties
The fundamental characteristics of a molecule are critical for its application in synthesis and biological systems. While extensive experimental data for this specific compound is not publicly available, its core properties can be compiled from supplier technical data sheets.
| Property | Value | Source |
| CAS Number | 1564561-01-8 | [1][2] |
| Molecular Formula | C11H16BrNO3 | [2] |
| Molecular Weight | 290.16 g/mol | |
| Physical Form | Oil | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature | |
| SMILES | NC1=CC=C(OCCOCCOC)C(Br)=C1 | [2] |
| InChI Key | JUHKXCFVSJZOAZ-UHFFFAOYSA-N |
Note: Experimental values for melting point, boiling point, and precise solubility are not widely published. The physical form as an oil is consistent with a molecule of this size and flexibility, which can disrupt crystal lattice formation.
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol (Representative)
Step 1: Synthesis of 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene (Intermediate)
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Reaction Setup: To a solution of 3-Bromo-4-nitrophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
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Reagent Addition: Add 1-chloro-2-(2-methoxyethoxy)ethane (1.2 eq) to the stirring mixture.
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Causality: The potassium carbonate deprotonates the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. DMF is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction without solvating the nucleophile excessively.
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Reaction Execution: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate ether.
Step 2: Synthesis of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (Final Product)
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Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water.
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Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).
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Causality: This is a classic Bechamp reduction. Iron acts as the reducing agent in the presence of a mild proton source (generated from NH₄Cl hydrolysis), selectively reducing the aromatic nitro group to an amine without affecting the bromo-substituent or ether linkage.[3] This method is favored for its cost-effectiveness and functional group tolerance.
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Reaction Execution: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
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Workup and Isolation: Upon completion, cool the reaction and filter it through a pad of Celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
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Purification: Extract the remaining aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline. Further purification via column chromatography may be performed if necessary.
Applications in Research and Drug Development
While specific publications detailing the use of CAS 1564561-01-8 are scarce, its molecular architecture strongly suggests its primary application as a high-value intermediate in pharmaceutical and agrochemical research.[4][5]
Primary Application: PROTAC Linker Synthesis The most compelling application is in the construction of PROTACs. A PROTAC molecule consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker are paramount for the efficacy of the PROTAC, influencing solubility, cell permeability, and the optimal orientation of the two binding partners.
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Aniline Handle: The primary amine is readily acylated to form an amide bond, a stable and common connection point for attaching to other parts of the PROTAC linker or to an E3 ligase ligand.
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PEG Chain: The -(CH₂CH₂O)₂CH₃ chain is a well-established motif for improving aqueous solubility and pharmacokinetic properties. It is flexible and hydrophilic, helping to mitigate the often high hydrophobicity of the terminal ligands.
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Bromo Substituent: The bromine atom can be used in transition-metal-catalyzed cross-coupling reactions to attach more complex chemical structures, or it can be retained to modulate the electronic properties of the aniline ring.
Broader Context: Role of Bromoanilines in Synthesis Bromoanilines are a cornerstone of chemical synthesis. They serve as versatile precursors for a wide range of biologically active molecules. For instance, various bromoaniline derivatives are key intermediates in the synthesis of azo dyes, kinase inhibitors for oncology, and agents with antidiabetic properties.[6][7][8] The presence of both an amine and a bromine atom on the aromatic ring allows for orthogonal chemical modifications, making them powerful starting points for building molecular diversity.
Safety, Handling, and Storage
As a bromoaniline derivative, 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline must be handled with appropriate caution. The following safety information is derived from supplier data and general knowledge of this chemical class.[9][10]
GHS Hazard Information[2]
| Category | Code | Statement |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.
-
Respiratory Protection: If working outside of a fume hood or with aerosols, use a NIOSH-approved respirator.
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-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is room temperature.
Conclusion
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline (CAS 1564561-01-8) is a sophisticated chemical building block designed for modern synthetic challenges. While it may appear to be a niche reagent, its combination of a reactive aniline, a versatile bromine handle, and a solubility-enhancing PEG-like chain makes it an exceptionally valuable tool for medicinal chemists. Its primary utility lies in the synthesis of complex molecular architectures, particularly as a linker component in PROTACs, where precise control over physicochemical properties is essential for therapeutic success. Proper understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in the advancement of drug discovery programs.
References
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- Sigma-Aldrich. (n.d.). 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline.
- BLDpharm. (n.d.). 1564561-01-8|3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline.
- Tokyo Chemical Industry. (n.d.). 3-Bromo-4-methoxyaniline | 19056-41-8.
- P212121 Store. (n.d.). 3-Bromo-4-ethoxyaniline | CAS 101251-12-1.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline hydrochloride.
- CDH Fine Chemical. (n.d.). 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- s d fine-chem limited. (n.d.). Chemwatch MSDS 17412 - 4-BROMOANILINE.
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- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
- Apollo Scientific. (2022). 3-Bromo-2-fluoroaniline Safety Data Sheet.
- BLDpharm. (n.d.). 125756-95-8|4-Bromo-3-ethoxyaniline.
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- Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
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- Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648.
- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
- PubChem. (n.d.). 3-[(4-Bromo-2,5-dimethoxyphenyl)methoxy]aniline.
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